

ARM165 solubility and preparation for in vivo studies

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Application Notes and Protocols for ARM165 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **ARM165**, a potent and selective PIK3CG protein degrader, in preclinical research. The following sections cover its solubility, preparation for in vivo studies, and its mechanism of action.

Introduction to ARM165

ARM165 is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to target the p110y catalytic subunit of phosphoinositide 3-kinase (PI3Ky), also known as PIK3CG. It functions by inducing the degradation of PIK3CG, which in turn inhibits the PI3Ky-Akt signaling pathway. This targeted degradation mechanism has shown significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML) models.[1][2][3] ARM165 leverages the cell's own ubiquitin-proteasome system to achieve its effect. It is composed of a ligand that binds to PIK3CG and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ARM165**.



Table 1: Physicochemical Properties of ARM165

Property	Value
Molecular Weight	837.98 g/mol
Formula	C44H51N7O8S
Appearance	Solid, White to off-white

Table 2: Solubility of **ARM165**

Solvent	Solubility	Notes
DMSO	28.57 mg/mL (34.09 mM)	Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO for best results.[1]
N-Methylpyrrolidone (NMP)	≥ 12.5 mg/mL (14.92 mM)	Saturation point is not fully determined.[1]
In Vivo Formulation	1 mg/mL (1.19 mM)	In a vehicle of 20% NMP, 16% PEG400, and 64% Saline.[1]

Experimental Protocols Preparation of ARM165 Stock Solutions for In Vitro Studies

This protocol describes the preparation of a concentrated stock solution of **ARM165** in DMSO, suitable for use in cell-based assays.

Materials:

- ARM165 powder
- Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

Protocol:

- Weighing: Accurately weigh the desired amount of ARM165 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can significantly impact solubility.[1]
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, heat the solution to 60°C for 5-10 minutes.
 - Follow heating with sonication for 10-15 minutes until the solution is clear.
- Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Preparation of ARM165 for In Vivo Administration

This protocol details the preparation of an **ARM165** formulation suitable for intravenous (IV) administration in murine models.[1]

Materials:



- ARM165 powder
- N-Methylpyrrolidone (NMP)
- Polyethylene glycol 400 (PEG400)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 20% NMP, 16% PEG400, and 64% Saline.[1] For example, to prepare 1 mL of vehicle, mix 200 μL of NMP, 160 μL of PEG400, and 640 μL of Saline.
- ARM165 Dissolution:
 - Weigh the required amount of ARM165 to achieve the final desired concentration (e.g., 1 mg/mL).[1]
 - Add the NMP component of the vehicle to the ARM165 powder and vortex until the powder is wetted.
 - Add the PEG400 and vortex thoroughly.
 - Finally, add the Saline component dropwise while continuously vortexing to prevent precipitation.
- Clarity Check: Ensure the final solution is clear and free of any visible precipitates. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
- Fresh Preparation: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[1]



Protocol for In Vivo Toxicity Study in Mice

This protocol outlines a general procedure for assessing the short-term toxicity of **ARM165** in naive mice, based on a published study.[4]

Animal Model:

- Species: Mouse (e.g., C57BL/6 or other appropriate strain)
- Sex: As required by the study design
- Age: 8-12 weeks

Dosing:

- Drug: **ARM165** prepared as described in Protocol 3.2.
- Dose: 0.051 mg/kg[4]
- Route of Administration: Intravenous (IV) injection[4]
- Frequency: Once daily for seven consecutive days[4]
- Control Group: Administer the vehicle solution (20% NMP, 16% PEG400, 64% Saline)
 following the same volume and schedule.

Monitoring and Endpoints:

- Daily Observations:
 - Monitor animal weight daily.[4]
 - Observe for any clinical signs of toxicity, such as changes in posture, activity, grooming, and breathing.
- Hematological Analysis (at study termination):
 - Collect blood samples for a complete blood count (CBC) to assess hematopoietic cell fractions.[4]

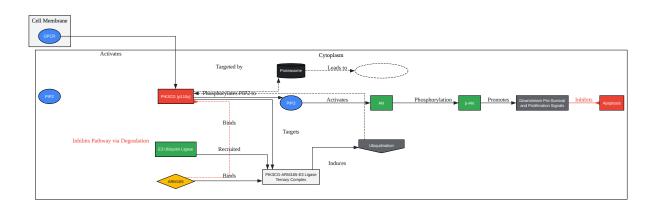


- Tissue Analysis (at study termination):
 - Harvest bone marrow and spleen to analyze hematopoietic cell populations by flow cytometry.[4]

Mechanism of Action and Signaling Pathway

ARM165 functions as a PROTAC to selectively degrade PIK3CG. This degradation disrupts the PI3Ky-Akt signaling pathway, which is known to be a critical pro-survival pathway in certain cancers, particularly AML.[2] The ablation of PIK3CG leads to a sustained inhibition of downstream Akt signaling, ultimately reducing cancer cell viability and proliferation.[2][3]





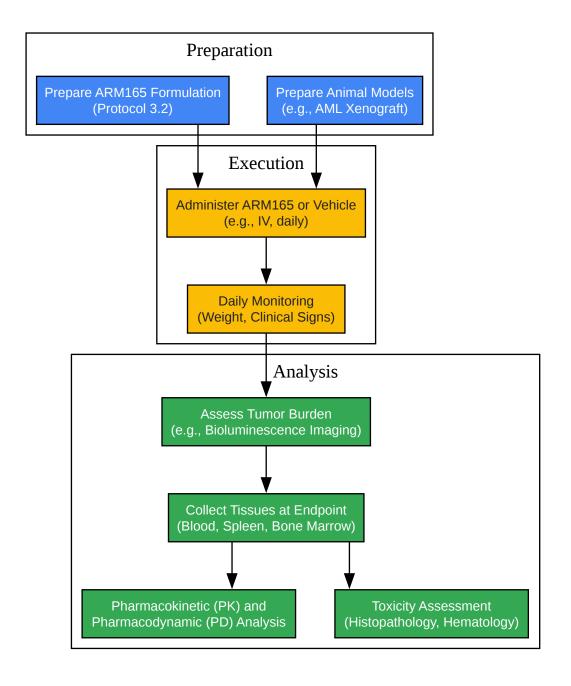
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Caption: Mechanism of action of ARM165.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating **ARM165** in vivo.





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Caption: General workflow for in vivo studies with ARM165.

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